2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride
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Overview
Description
2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Pyridine Ring: This can be done using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions may involve the use of halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpiperidine Derivatives: These compounds share the piperidine ring structure but differ in the attached functional groups.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures.
Pyridine Derivatives: Compounds containing a pyridine ring with various substituents.
Uniqueness
2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.ClH/c1-24-19-7-3-2-6-18(19)14-23-10-4-5-17(13-23)15-25-20-11-16(12-21)8-9-22-20;/h2-3,6-9,11,17H,4-5,10,13-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLKWSQRKHIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)COC3=NC=CC(=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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